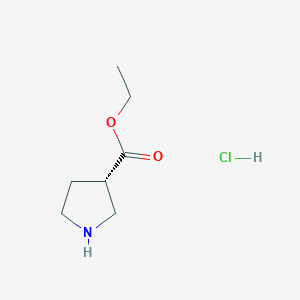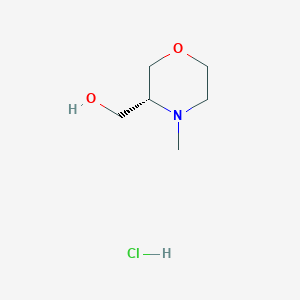
Imino(triphenyl)-lambda5-phosphane;hydrochloride
Übersicht
Beschreibung
Imino(triphenyl)-lambda5-phosphane;hydrochloride is a compound of significant interest in the field of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and an imino group, forming a lambda5-phosphane structure. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imino(triphenyl)-lambda5-phosphane;hydrochloride typically involves the reaction of triphenylphosphine with an appropriate imine precursor under controlled conditions. One common method involves the use of a Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Staudinger reactions with optimized reaction parameters to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Imino(triphenyl)-lambda5-phosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine amine derivatives.
Substitution: Various substituted triphenylphosphine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Imino(triphenyl)-lambda5-phosphane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Imino(triphenyl)-lambda5-phosphane;hydrochloride involves its interaction with molecular targets through its phosphorus center and imino group. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a crucial role in its biological activity, affecting cellular processes and enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Iminophosphoranes: Compounds with similar imino-phosphorus structures.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness
Imino(triphenyl)-lambda5-phosphane;hydrochloride stands out due to its unique combination of a lambda5-phosphane structure with an imino group, providing distinct reactivity and stability compared to other phosphine derivatives. Its hydrochloride form further enhances its solubility and applicability in various research and industrial contexts .
Eigenschaften
IUPAC Name |
imino(triphenyl)-λ5-phosphane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP.ClH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUVAHMYNJOZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21612-82-8 | |
| Record name | NSC61677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)





